molecular formula C20H14ClN3O2S B2466027 2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-05-3

2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B2466027
CAS RN: 863589-05-3
M. Wt: 395.86
InChI Key: YPCRPUBCVBZONN-UHFFFAOYSA-N
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Description

“2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a compound that belongs to the class of thiazole derivatives . The empirical formula of this compound is C15H11ClN2OS and its molecular weight is 302.78 .


Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine derivatives has been reported in the literature . These compounds were prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds has been analyzed using NMR and HRMS . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” and similar compounds include alkylation, cyanethylation, hydrolysis, and acylation .

Scientific Research Applications

Future Directions

Thiazolo[5,4-b]pyridine derivatives have shown potent PI3K inhibitory activity, indicating their potential as therapeutic agents . Future research could focus on further exploring the structure-activity relationships of these compounds and their potential applications in medicine .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-5-9-16(10-6-14)26-12-18(25)23-15-7-3-13(4-8-15)19-24-17-2-1-11-22-20(17)27-19/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCRPUBCVBZONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

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